Cas no 386706-33-8 ([Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer)
![[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer structure](https://ja.kuujia.com/scimg/cas/386706-33-8x500.png)
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 化学的及び物理的性質
名前と識別子
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- Palladium,bis[bis(1,1-dimethylethyl)phosphinous chloride-kP]di-m-chlorodichlorodi- (9CI)
- [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
- ditert-butyl(chloro)phosphane,palladium(2+),tetrachloride
- DI-TERT-BUTYL(CHLORO)PHOSPHINE]PALLADIUM(II) DICHLORIDE DIMER
- NULL
- DICHLORO(CHLORODI-T-BUTYLPHOSPHINE)PALLADIUM(II) DIMER
- Dichloro[di-tert-butyl(chloro)phosphine]palladium(II) Dimer
- D3704
- Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
- Ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride
- CID 53384540
- PXPD2
- DICHLORO(CHLORODI-TERT-BUTYLPHOSPHINE) PALLADIUM (II) DIMER
- Bis[P,P-bis(1,1-dimethylethyl)phosphinous chloride]di-mu-chlorodichlorodipalladium
- MFCD05664440
- DTXSID20693731
- A873799
- 386706-33-8
- AMY11837
- F10010
- dipalladium(2+) bis(di-tert-butyl(chloro)phosphane) tetrachloride
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- MDL: MFCD05664440
- インチ: 1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
- InChIKey: NJIMMSLZDJFGSV-UHFFFAOYSA-J
- SMILES: [Pd+2].[Pd+2].ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].[Cl-].[Cl-].[Cl-].[Cl-]
計算された属性
- 精确分子量: 711.84900
- 同位素质量: 711.84930g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 93.4
- 共价键单元数量: 8
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- Color/Form: No data available
- ゆうかいてん: 222°C (dec.)
- Boiling Point: No data available
- PSA: 27.18000
- LogP: 11.19620
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Security Information
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Symbol:
- Prompt:あぶない
- Signal Word:warning
- 危害声明: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:3261
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- 包装グループ:III
- HazardClass:8
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 税関データ
- 税関コード:2931.90.9051
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D661072-1g |
Dichloro(chlorodi-tert-butylphosphine) palladium (II) dimer |
386706-33-8 | 97.0% | 1g |
$380 | 2024-06-05 | |
eNovation Chemicals LLC | D627206-1g |
Dichloro[di-tert-butyl(chloro)phosphine]palladium(II) Dimer |
386706-33-8 | 97% | 1g |
$263 | 2023-09-03 | |
TRC | D493855-10mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 10mg |
$121.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-25mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 25mg |
¥411.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WV338-500mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 500mg |
1969CNY | 2021-05-08 | |
abcr | AB170713-5 g |
Dichloro(chlorodi-t-butylphosphine)palladium(II) dimer; . |
386706-33-8 | 5g |
€1,369.30 | 2023-02-23 | ||
eNovation Chemicals LLC | D661072-25g |
Dichloro(chlorodi-tert-butylphosphine) palladium (II) dimer |
386706-33-8 | 97.0% | 25g |
$3200 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3704-100mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97.0%(T) | 100mg |
¥1775.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WV338-1g |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 1g |
3639CNY | 2021-05-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-100MG |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 100mg |
¥1029.90 | 2023-09-03 |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
Related Categories
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[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimerに関する追加情報
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer: A Comprehensive Overview
The compound with CAS No. 386706-33-8, commonly referred to as [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer, is a significant entity in the field of organometallic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in catalytic processes. The name itself encapsulates the essential components of the molecule: the palladium(II) center, the dichloride ligands, and the di-tert-butyl(chloro)phosphine ligand system. Recent studies have highlighted its role in various chemical transformations, making it a subject of interest for researchers and industry professionals alike.
The structure of this compound is characterized by a dimeric arrangement, where two palladium(II) centers are connected through bridging chloride ligands. Each palladium center is coordinated by one chloride ion and one di-tert-butyl(chloro)phosphine ligand. The di-tert-butyl substituents on the phosphine ligand provide steric bulk, which can influence the reactivity and selectivity of the complex. This steric environment is particularly advantageous in certain catalytic cycles, where control over the coordination sphere is crucial.
Recent advancements in organometallic chemistry have shed light on the electronic and steric properties of this compound. For instance, studies have demonstrated that the di-tert-butyl(chloro)phosphine ligand enhances the stability of the palladium(II) center under various reaction conditions. This stability is attributed to the strong sigma-donor properties of the phosphine ligand, which effectively stabilize the metal center. Additionally, the presence of chloride ions as counterions contributes to the overall electronic balance of the complex.
One area where this compound has shown promise is in cross-coupling reactions, a cornerstone of modern organic synthesis. The palladium(II) dichloride dimer serves as a precursor for generating active palladium catalysts. Recent research has explored its application in Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The use of this compound as a catalyst precursor has been shown to improve reaction yields and selectivity, particularly under mild reaction conditions.
Beyond cross-coupling reactions, this compound has also been investigated for its potential in other catalytic processes, such as Heck reactions and hydroformylation. In Heck reactions, the palladium(II) dichloride dimer can act as a catalyst for olefin insertion into carbon-heteroatom bonds, enabling the construction of complex organic frameworks. Similarly, in hydroformylation reactions, this compound has been employed to catalyze the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes or ketones with high efficiency.
The synthesis of [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer involves a multi-step process that typically begins with the reaction of palladium chloride with di-tert-butyl(chloro)phosphine ligands. Recent studies have optimized this synthesis pathway by employing solvent-free conditions or microwave-assisted techniques, which enhance reaction efficiency and reduce production costs. These advancements underscore the importance of continuous innovation in chemical synthesis to meet industrial demands.
In terms of physical properties, this compound exhibits a crystalline structure with a well-defined melting point and solubility profile. Its solubility in common organic solvents such as dichloromethane and tetrahydrofuran makes it suitable for various laboratory-scale reactions. However, its limited solubility in polar protic solvents like water restricts its application in certain aqueous-phase processes.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for its safe handling and disposal. Recent research has focused on assessing its biodegradation potential and toxicity profile under various environmental conditions. These studies aim to ensure that its use aligns with sustainable practices and minimizes ecological impact.
In conclusion, [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer (CAS No. 386706-33-8) stands out as a versatile compound with significant potential in organometallic chemistry and catalysis. Its unique structural features and reactivity make it a valuable tool for advancing chemical synthesis methodologies. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
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